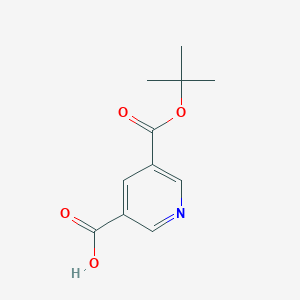

5-(tert-Butoxycarbonyl)nicotinic acid

Description

Contextual Significance of Nicotinic Acid Derivatives in Organic Synthesis

Nicotinic acid and its derivatives are a cornerstone in the field of organic and medicinal chemistry due to their wide-ranging biological activities. nih.gov The nicotinic acid scaffold, a pyridine (B92270) ring with a carboxylic acid at the 3-position, is a key structural motif found in numerous pharmaceuticals and biologically active compounds. researchgate.net Historically recognized for its role in preventing pellagra, nicotinic acid's applications have expanded significantly. wikipedia.orgnih.gov

In modern organic synthesis, derivatives of nicotinic acid are utilized as starting materials for creating novel therapeutic agents. Researchers have developed synthetic routes to modify the core structure, leading to compounds with diverse pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and antineoplastic activities. researchgate.netchemistryjournal.netacs.orgmdpi.com The ability to introduce various functional groups onto the pyridine ring allows chemists to fine-tune the molecule's properties, aiming to enhance efficacy and explore new biological targets. nih.gov This makes the synthesis of functionalized nicotinic acid derivatives an active area of research for the development of new drugs. mdpi.com

Overview of Research Areas Involving 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

The primary application of 5-((tert-Butoxycarbonyl)amino)nicotinic acid in chemical research is as a specialized building block for organic synthesis. Its structure is strategically designed for use in the construction of more complex molecules, particularly substituted pyridine derivatives intended for medicinal chemistry and materials science.

The compound offers two distinct reactive sites: the carboxylic acid group and the Boc-protected amino group. The presence of the Boc protector allows chemists to selectively perform reactions at the carboxylic acid position—such as esterification or amide bond formation—without interference from the otherwise reactive amino group.

Once the desired modification at the carboxylic acid site is complete, the Boc group can be selectively removed to reveal the free amine. This newly exposed functional group can then undergo further reactions, such as acylation or alkylation, enabling the stepwise assembly of complex target molecules. This dual functionality makes 5-((tert-Butoxycarbonyl)amino)nicotinic acid a valuable intermediate in synthetic pathways that require precise control over the sequence of bond-forming events. It is particularly useful in creating libraries of compounds for drug discovery, where systematic structural variations are needed to explore structure-activity relationships.

| Property | Data |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid nih.gov |

| Molecular Formula | C₁₁H₁₄N₂O₄ nih.gov |

| Molecular Weight | 238.24 g/mol nih.gov |

| CAS Number | 337904-92-4 nih.gov |

| Synonyms | 5-(Boc-amino)nicotinic acid, 5-[(tert-Butoxycarbonyl)amino]nicotinic acid nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-4-7(9(13)14)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBHLCNFHSXYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Tert Butoxycarbonyl Amino Nicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a key functional handle for elaboration, primarily through the formation of amide and ester derivatives.

The conversion of the carboxylic acid to an amide is a common and crucial transformation. Direct condensation with an amine is generally inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating amide bond formation under mild conditions. mychemblog.com

Prominent among these are uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.govpeptide.combachem.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgenamine.net This generates a highly reactive O-acylisourea or an active ester intermediate, which is then readily attacked by a primary or secondary amine to yield the corresponding amide. nih.govwikipedia.org

HATU, which is derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is often preferred as it can lead to faster reactions and less racemization, particularly in peptide synthesis. peptide.comwikipedia.orgluxembourg-bio.com The pyridine nitrogen within the HOAt structure is thought to catalyze the aminolysis step. wikipedia.org TBTU is a similar, highly efficient reagent based on 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com

A typical procedure for the amide coupling of 5-((tert-butoxycarbonyl)amino)nicotinic acid would involve the following steps:

Dissolving the carboxylic acid, the amine, and the coupling reagent (e.g., HATU) in DMF.

Adding a base (e.g., DIEA) to the mixture at room temperature.

Stirring the reaction for a period ranging from minutes to several hours until completion.

Standard aqueous workup and purification to isolate the desired amide product.

| Coupling Reagent | Typical Base | Common Solvent | Temperature |

|---|---|---|---|

| HATU | DIEA, TEA | DMF | Room Temperature |

| TBTU | DIEA, TEA | DMF | Room Temperature |

The carboxylic acid group can also be converted into an ester. Several standard methods can be applied for the esterification of 5-((tert-butoxycarbonyl)amino)nicotinic acid.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed as a byproduct or using the alcohol as the solvent. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, carbodiimide-mediated esterification is a suitable alternative. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), in combination with a catalyst such as 4-(dimethylamino)pyridine (DMAP), can effectively promote the formation of esters at room temperature. orgsyn.org This method is particularly useful for the synthesis of esters from sterically hindered alcohols, including tert-butyl esters. orgsyn.org

Reactions Involving the Boc-Protected Amine

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The most common strategy for removing the Boc group is through acidolysis. fishersci.co.uk Treatment with a strong acid cleaves the tert-butyl carbamate (B1207046), releasing the free amine, carbon dioxide, and a tert-butyl cation, which typically forms isobutylene. youtube.com

A variety of acidic reagents can be employed for this purpose:

Trifluoroacetic Acid (TFA): A solution of TFA in an inert solvent like dichloromethane (B109758) (DCM) is the most frequently used method for Boc deprotection. The reaction is typically fast and clean, often completing within an hour at room temperature. fishersci.co.uk

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents such as dioxane, methanol, or ethyl acetate (B1210297) are also highly effective. nih.gov

Alternative Acids: For substrates sensitive to the harshness of TFA, other acids like p-toluenesulfonic acid (pTSA) or sulfuric acid can be used, sometimes offering greater selectivity. nih.govmdpi.com

Care must be taken with substrates containing other acid-labile functional groups, as these conditions might lead to their cleavage as well. nih.govrsc.org

Once the Boc group is removed, the resulting 5-aminonicotinic acid becomes a versatile intermediate for further synthesis. guidechem.comchemicalbook.com The newly exposed primary aromatic amine can undergo a variety of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form different amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., halides, cyano, hydroxyl groups).

These transformations allow for the synthesis of a wide array of derivatives, which is particularly useful in the development of biologically active compounds and coordination polymers. chemicalbook.com

Reactivity of the Pyridine Nitrogen and Ring System

The pyridine ring possesses distinct reactivity patterns due to the presence of the electronegative nitrogen atom.

The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system. Consequently, the nitrogen atom retains its basic and nucleophilic character. uoanbar.edu.iqimperial.ac.uk It can be protonated by acids or undergo reactions with electrophiles. A common transformation is the oxidation of the nitrogen to form a pyridine-N-oxide. This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. organic-chemistry.orgwikipedia.orgarkat-usa.org

The pyridine ring itself is an electron-deficient aromatic system. uoanbar.edu.iqimperial.ac.uk The nitrogen atom withdraws electron density from the ring carbons, particularly from the ortho (C2, C6) and para (C4) positions. This deactivation makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orgpearson.com When EAS reactions are forced under vigorous conditions (e.g., high temperatures), substitution typically occurs at the C3 and C5 positions, which are less electron-deficient. uoanbar.edu.iqquimicaorganica.org

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), especially at the positions ortho and para to the nitrogen. uoanbar.edu.iq A leaving group (such as a halide) at these positions can be readily displaced by strong nucleophiles.

| Compound Name |

|---|

| 5-((tert-Butoxycarbonyl)amino)nicotinic acid |

| 5-Aminonicotinic acid |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) |

| N,N-diisopropylethylamine (DIEA) |

| Triethylamine (TEA) |

| N,N-dimethylformamide (DMF) |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| 1-hydroxybenzotriazole (HOBt) |

| Sulfuric acid |

| p-toluenesulfonic acid (TsOH) |

| Dicyclohexylcarbodiimide (DCC) |

| 4-(dimethylamino)pyridine (DMAP) |

| Trifluoroacetic acid (TFA) |

| Dichloromethane (DCM) |

| Hydrochloric acid |

| m-Chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen peroxide |

| Acetic acid |

| Benzene |

Structural Analogs and Derivatives of 5 Tert Butoxycarbonyl Amino Nicotinic Acid

Design and Synthesis of Substituted Nicotinic Acid Derivatives

The design of derivatives based on the 5-aminonicotinic acid scaffold is often driven by the goal of modulating biological activity or tuning physicochemical properties. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in these syntheses due to its stability under various reaction conditions and its ease of removal under acidic conditions. spectrumchemical.com This allows for selective reactions at other positions of the nicotinic acid ring or at the carboxylic acid function.

Synthetic strategies for creating substituted derivatives are diverse. One common approach involves the modification of the nicotinic acid core prior to the introduction or deprotection of the amino group. For instance, multicomponent reactions have been utilized to efficiently construct polysubstituted pyridine (B92270) rings, which can then be converted to the desired nicotinic acid precursors. researchgate.net Another strategy involves the direct functionalization of the pre-formed 5-aminonicotinic acid scaffold, followed by Boc protection. The carboxylic acid group can be readily converted to esters or amides, introducing a wide range of functional groups. guidechem.com For example, coupling with various amino acid derivatives can generate novel peptide-like structures. ekb.eg

The synthesis of N'-benzylidene-6-(4-bromophenyl)-2-substituted-nicotinic acid hydrazides showcases a typical synthetic route where the core nicotinic acid ester is first synthesized via a one-pot, three-component reaction, followed by hydrazinolysis and subsequent condensation with aldehydes. mdpi.com

Table 1: Examples of Synthetic Methodologies for Nicotinic Acid Derivatives

| Methodology | Description | Key Intermediates | Reference |

| Multicomponent Condensation | Efficient construction of polysubstituted pyridine rings. | Enaminones, β-dicarbonyls | researchgate.net |

| Hydrazinolysis-Condensation | Formation of hydrazides and subsequent reaction with electrophiles. | Nicotinic acid esters, hydrazine (B178648) hydrate | mdpi.com |

| Amide Coupling | Coupling of the carboxylic acid with amines to form amides. | Activated carboxylic acids (e.g., acyl chlorides), amines | nih.gov |

Heterocyclic Analogs Incorporating the 5-Aminonicotinic Acid Scaffold

The 5-aminonicotinic acid framework is a versatile building block for the synthesis of more complex heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form fused bicyclic or polycyclic structures. These reactions often expand the chemical space and can lead to compounds with novel biological activities.

For example, the amino group can act as a nucleophile in intramolecular reactions to form fused pyrimidines, triazines, or other nitrogen-containing heterocycles. The synthesis of pyran-annulated heterocycles through multicomponent reactions involving nicotinic acid derivatives highlights the utility of this scaffold in generating diverse molecular architectures. researchgate.net While direct examples using 5-((tert-butoxycarbonyl)amino)nicotinic acid are specific, the general reactivity of the 5-aminonicotinic acid core suggests its potential in forming a variety of fused systems. Research into related heterocyclic amino acids demonstrates their utility in creating synthetic peptides and other complex molecules. nih.gov

Incorporation into Complex Molecular Architectures (e.g., Spiro- and Bicyclic Systems)

The incorporation of the 5-aminonicotinic acid scaffold into spirocyclic and bicyclic systems represents an advanced strategy to explore three-dimensional chemical space, which is of increasing interest in drug discovery. nih.gov Spirocycles, which contain two rings connected by a single common atom, can impart conformational rigidity and novel steric properties to a molecule.

While specific examples detailing the direct incorporation of 5-((tert-butoxycarbonyl)amino)nicotinic acid into such complex systems are not abundant in general literature, the principles of organic synthesis allow for its potential use. For instance, the carboxylic acid could be used in intramolecular cyclization reactions with a suitable functional group on a substituent to form a new ring. Bicyclic systems can be constructed through various strategies, including tandem reactions where multiple bonds are formed in a single operation. researchgate.net The functional handles on the 5-aminonicotinic acid core make it a plausible candidate for inclusion in diversity-oriented synthesis (DOS) campaigns aimed at producing libraries of complex and diverse molecules. semanticscholar.org

Influence of Substituent Effects on Chemical Reactivity and Biological Properties

The chemical reactivity and biological properties of 5-aminonicotinic acid derivatives are highly dependent on the nature and position of substituents on the pyridine ring. These substituent effects can be understood through electronic and steric principles.

Chemical Reactivity: Electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring increase the acidity of the carboxylic acid group and decrease the basicity of the ring nitrogen. ucsb.edu Conversely, electron-donating groups (e.g., alkyl, alkoxy) have the opposite effect. researchgate.net These changes in electronic properties can influence the rates of reactions involving either the carboxylic acid or the pyridine nitrogen. For example, the nucleophilicity of the amino group is also modulated by the electronic nature of the ring, which can be a critical factor in cyclization or coupling reactions. nih.gov Computational studies on related heterocyclic systems, such as nitroimidazoles, have shown that substituents significantly alter physicochemical features and chemical reactivity. rsc.org

Table 2: Predicted Influence of Substituents on Properties of 5-Aminonicotinic Acid

| Substituent Type (at position 2, 4, or 6) | Effect on Carboxylic Acid pKa | Effect on Pyridine Nitrogen Basicity |

| Electron-Withdrawing (e.g., -NO2, -CN) | Decrease (more acidic) | Decrease |

| Electron-Donating (e.g., -CH3, -OCH3) | Increase (less acidic) | Increase |

Biological Properties: In the context of medicinal chemistry, substituents are strategically chosen to optimize interactions with biological targets, such as enzymes or receptors, and to improve pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for understanding these effects. For instance, in a series of 6-aminonicotinic acid analogues designed as GABA(A) receptor agonists, the introduction of alkyl groups at various positions led to significant differences in binding affinities. nih.gov Similarly, for antitubercular nicotinic acid hydrazides, the introduction of halogen substituents on an appended isatin (B1672199) moiety dramatically increased activity. mdpi.com

5-(tert-Butoxycarbonyl)nicotinic Acid: A Key Building Block in Chemical Biology and Medicinal Chemistry

The versatile pyridine derivative, this compound, has emerged as a crucial building block in the landscape of drug discovery and medicinal chemistry. Its unique structural features, combining a pyridine core with a protected carboxylic acid, offer medicinal chemists a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This article explores the multifaceted applications of this compound in the development of novel therapeutic agents and molecular probes.

Computational Chemistry and Modeling Studies

Molecular Docking Investigations

Binding Affinity Predictions

Predicting the binding affinity between a small molecule, such as 5-(tert-Butoxycarbonyl)nicotinic acid, and a biological target is a cornerstone of structure-based drug design. These predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources. Various computational methods are employed to estimate the strength of the interaction between a ligand and its receptor, with molecular docking being one of the most common approaches.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. For this compound, this would involve generating a 3D model of the compound and docking it into the active site of a relevant protein target. The scoring function would then calculate a value, often expressed in kcal/mol, that represents the predicted binding energy. A lower binding energy generally indicates a more stable complex and, therefore, a higher predicted binding affinity.

The accuracy of binding affinity predictions can be enhanced by employing more sophisticated methods, such as free energy-based simulations and machine learning-based scoring functions. These methods can provide a more detailed and accurate picture of the binding thermodynamics.

Below is an illustrative data table showcasing the type of output one might expect from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity (kcal/mol) | -8.2 |

| Predicted Interacting Residues | LYS76, GLU91, LEU132, ASP145 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations (e.g., WaterMap Analysis)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. In the context of this compound, MD simulations can be used to study the stability of its complex with a target protein, the nature of their interactions, and the influence of the surrounding solvent. An MD simulation would involve placing the docked complex of this compound and its target protein in a simulated environment, typically a box of water molecules and ions, and then calculating the forces between all atoms and their subsequent motions over a period of nanoseconds to microseconds.

A specialized type of MD simulation analysis is WaterMap analysis . This technique focuses on the role of water molecules in the binding site of a protein. nih.govdeeporigin.comresearchgate.nettandfonline.comtandfonline.com WaterMap calculates the thermodynamic properties (enthalpy and entropy) of water molecules in the hydration sites of a protein's binding pocket. nih.govacs.orgnih.govschrodinger.comacs.orgscribd.comresearchgate.net This analysis can identify "unhappy" or high-energy water molecules that are energetically unfavorable and can be displaced by a ligand to improve binding affinity. Conversely, it can also identify "happy" or low-energy water molecules that may be crucial for mediating protein-ligand interactions.

The following table illustrates the kind of data that could be generated from a WaterMap analysis of a protein binding site relevant to this compound.

| Hydration Site | ΔG (kcal/mol) | Enthalpy (kcal/mol) | Entropy (kcal/mol) | Classification | Implication for Ligand Design |

| H1 | 1.5 | 2.0 | 0.5 | Unstable | Favorable to displace with a hydrophobic group |

| H2 | -0.8 | -1.5 | -0.7 | Stable | Potentially important for a bridging interaction |

| H3 | 0.9 | 1.2 | 0.3 | Unstable | Target for displacement by a functional group |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Library Generation and Virtual Screening

This compound can serve as a valuable scaffold for the generation of in silico libraries of related compounds. In silico library generation involves the computational creation of a large set of virtual molecules based on a common core structure. This can be achieved by systematically adding different functional groups or building blocks to the scaffold. The resulting library can then be subjected to virtual screening, a computational technique used to identify promising drug candidates from a large collection of compounds.

In a virtual screening campaign, each compound in the in silico library would be docked to a target protein, and their predicted binding affinities would be calculated. This allows for the rapid assessment of a vast number of molecules without the need for their physical synthesis and testing. The top-ranking compounds from the virtual screen can then be prioritized for synthesis and further experimental evaluation.

The nicotinic acid core of this compound provides a versatile platform for generating diverse chemical libraries. The carboxylic acid and the pyridine (B92270) ring can be functionalized in numerous ways, leading to a wide range of potential drug candidates.

An example of a small, focused in silico library generated from a nicotinic acid scaffold is presented in the table below.

| Compound ID | R1-Group (at Carboxyl) | R2-Group (on Pyridine Ring) | Predicted Binding Affinity (kcal/mol) |

| Lib-001 | Methyl ester | H | -7.5 |

| Lib-002 | Ethyl amide | Cl | -8.1 |

| Lib-003 | Benzyl (B1604629) ester | F | -8.5 |

| Lib-004 | Propyl amide | OCH3 | -7.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions

Development of Novel and Green Synthetic Routes

The industrial production of nicotinic acid and its derivatives often relies on oxidation processes that can generate significant waste and use harsh reagents, such as nitric acid, which produces nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net A primary future objective is the development of more sustainable and environmentally benign synthetic pathways.

Biocatalysis: A promising green alternative is the use of whole-cell biocatalysts or isolated enzymes for the synthesis of pyridine (B92270) derivatives. rsc.orgrsc.org Research into nitrile-hydrolyzing enzymes, for instance, has shown potential for converting cyanopyridines to nicotinic acids under mild, aqueous conditions. frontiersin.orgnih.gov Future work could focus on discovering or engineering enzymes, such as nitrilases or carboxylases, that can act on precursors to 5-(tert-butoxycarbonyl)nicotinic acid, thereby reducing reliance on traditional chemical oxidants and solvents. ukri.orgresearchgate.net This biocatalytic approach offers high selectivity and can significantly reduce the environmental impact of synthesis. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis represents another major avenue for greener chemical production. springerprofessional.demdpi.comdurham.ac.uk Flow chemistry offers enhanced safety, improved reaction efficiency, and easier scale-up compared to conventional batch processing. uc.ptsci-hub.se Future research should aim to adapt the synthesis of this compound to a continuous flow process. This could involve heterogeneous catalysts packed into a reactor column, minimizing catalyst leaching and simplifying purification. sci-hub.se The precise control over reaction parameters in a flow system can lead to higher yields and cleaner reaction profiles. springerprofessional.de

The following table compares potential green synthetic routes against traditional methods:

| Feature | Traditional Synthesis | Biocatalysis | Flow Chemistry |

| Reagents | Strong oxidants (e.g., HNO₃) | Enzymes, whole cells | Often uses immobilized reagents/catalysts |

| Solvents | Organic solvents | Primarily water | Can use greener solvents, less volume |

| Byproducts | N₂O, hazardous waste | Biodegradable waste | Reduced side reactions, less waste |

| Conditions | High temperature/pressure | Mild (ambient temp/pressure) | Can use superheated conditions safely |

| Efficiency | Multi-step, moderate yields | Potentially one-pot, high selectivity | High throughput, improved yields |

Exploration of Undiscovered Reactivity Profiles

While this compound is primarily used for its carboxylic acid and Boc-protected amine functionalities, the pyridine ring itself holds potential for further, undiscovered reactivity. The electron-deficient nature of the pyridine ring makes it challenging to functionalize via traditional electrophilic aromatic substitution. beilstein-journals.org However, modern synthetic methods are opening new possibilities.

Future research should focus on the transition-metal-catalyzed C–H functionalization of the pyridine core. beilstein-journals.orgnih.govresearchgate.netrsc.org Techniques involving palladium, rhodium, or iridium catalysts could enable the direct and site-selective introduction of new substituents (e.g., aryl, alkyl, or other functional groups) at positions C2, C4, or C6 of the ring. beilstein-journals.orgnih.gov Such transformations would dramatically expand the chemical space accessible from this building block, allowing for the creation of novel molecular scaffolds without the need for de novo synthesis. Investigating the directing-group potential of the existing carboxyl and Boc-amino groups in these C-H activation reactions will be a key area of study.

Expansion of Applications in New Therapeutic Areas

Nicotinic acid and its derivatives have a long history of use in treating dyslipidemia and have been investigated for roles in neurological disorders like Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov Derivatives have also shown promise as anti-inflammatory, analgesic, anti-tuberculosis, and even anticancer agents. researchgate.netnih.govchemistryjournal.net

The structural motif of this compound is a valuable pharmacophore that can be exploited in new therapeutic contexts. Future research should systematically explore its potential in areas beyond its current applications. For example, the nicotinic acid scaffold is present in inhibitors of Bruton's tyrosine kinase (Btk), an attractive target for autoimmune diseases and B-cell malignancies. nih.gov Derivatives could also be designed as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a target for antiproliferative and immunosuppressive drugs. researchgate.net Furthermore, given the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in pain and neurodegeneration, novel modulators derived from this scaffold could be developed. nih.govresearchgate.net

| Potential Therapeutic Area | Target Class | Rationale for Exploration |

| Oncology | Kinase inhibitors (e.g., VEGFR-2, Btk) | Nicotinic acid derivatives have shown cytotoxic and kinase inhibitory activity. nih.govnih.gov |

| Autoimmune Diseases | Kinase inhibitors (e.g., Btk) | Btk is crucial for B-lymphocyte development and a key target in autoimmunity. nih.gov |

| Infectious Diseases | Enzyme inhibitors (e.g., anti-TB) | The nicotinic acid core is found in compounds with activity against Mycobacterium tuberculosis. researchgate.net |

| Inflammatory Disorders | Enzyme inhibitors, receptor modulators | The scaffold has demonstrated anti-inflammatory properties. researchgate.net |

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry offers powerful tools to accelerate the drug discovery process. youtube.com Future research on this compound and its derivatives will greatly benefit from the integration of advanced computational methods.

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling can be used to define the key three-dimensional features required for a molecule to interact with a specific biological target. dovepress.commdpi.com By creating pharmacophore models based on known active compounds or the receptor's active site, vast virtual libraries of derivatives of this compound can be screened to identify promising new candidates for synthesis and testing. nih.govdovepress.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict the potency of novel, unsynthesized analogs. researchgate.netrsc.org This allows chemists to prioritize the synthesis of compounds with the highest predicted activity, optimizing resources and time. nih.gov These models can highlight which structural modifications (e.g., adding hydrogen bond donors/acceptors or altering lipophilicity) are most likely to improve therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.